molecular formula C10H15NOS B8296083 Methyl-(3-methylsulfanylmethoxy-benzyl)-amine

Methyl-(3-methylsulfanylmethoxy-benzyl)-amine

Cat. No. B8296083
M. Wt: 197.30 g/mol
InChI Key: ZBWSCFRHVGUDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244738B2

Procedure details

Compound from step 2 (3.546 g, 18.16 mmol) was dissolved in EtOH (50 mL) and cooled to 0° C. NaBH4 (859 mg, 22.70 mmol) was added and the mixture was allowed to stir for 4 h. The reaction was carefully quenched with water. The EtOH was removed in vacuo. The aqueous residue was extracted with CH2Cl2. The organic extracts were dried over Na2SO4 and concentrated in vacuo to give 2.044 g (57%) of a clear yellow oil.
Quantity
3.546 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
859 mg
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][S:12][CH3:13])[CH:5]=1.[BH4-].[Na+]>CCO>[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][S:12][CH3:13])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.546 g
Type
reactant
Smiles
CN=CC1=CC(=CC=C1)OCSC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
859 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water
CUSTOM
Type
CUSTOM
Details
The EtOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNCC1=CC(=CC=C1)OCSC
Measurements
Type Value Analysis
AMOUNT: MASS 2.044 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.